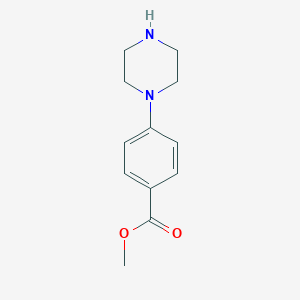

Methyl 4-(piperazin-1-YL)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-piperazin-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-16-12(15)10-2-4-11(5-3-10)14-8-6-13-7-9-14/h2-5,13H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFFGYMOQOGMTBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80572694 | |

| Record name | Methyl 4-(piperazin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163210-97-7 | |

| Record name | Methyl 4-(piperazin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-(piperazin-1-yl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-(piperazin-1-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 4-(piperazin-1-yl)benzoate, a piperazine-substituted aromatic compound with potential applications in medicinal chemistry and materials science. This document details synthetic methodologies, experimental protocols, and key characterization data.

Introduction

This compound is a bifunctional molecule featuring a nucleophilic piperazine moiety and an electrophilic methyl ester attached to a central benzene ring. This unique substitution pattern makes it a valuable building block in organic synthesis, particularly for the construction of more complex molecules and heterocyclic scaffolds. The piperazine ring is a common motif in many biologically active compounds, suggesting the potential for this molecule to serve as an intermediate in the development of novel therapeutic agents.

Synthesis of this compound

The primary route for the synthesis of this compound involves the formation of a carbon-nitrogen bond between an aryl halide and piperazine. The two most common and effective methods for achieving this transformation are the Buchwald-Hartwig amination and nucleophilic aromatic substitution (SNAr).

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly efficient for the formation of C-N bonds.[1][2] This method typically involves the reaction of an aryl halide (e.g., methyl 4-bromobenzoate or methyl 4-chlorobenzoate) with piperazine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1]

Reaction Scheme:

Caption: Synthesis of this compound via Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

This representative protocol is adapted from established procedures for similar aryl aminations and may require optimization.[2]

Materials:

-

Methyl 4-bromobenzoate

-

Piperazine

-

Palladium(II) acetate (Pd(OAc)₂)

-

Racemic-BINAP

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Anhydrous solvents for workup and chromatography

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine methyl 4-bromobenzoate (1.0 mmol), palladium(II) acetate (0.02 mmol), and racemic-BINAP (0.03 mmol).

-

Add anhydrous toluene (5 mL) to the flask.

-

Add piperazine (1.2 mmol) to the mixture.

-

Finally, add sodium tert-butoxide (1.4 mmol).

-

Heat the reaction mixture at 80-100 °C and monitor the progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is another viable method, particularly if the aromatic ring is activated by electron-withdrawing groups.[1] For methyl 4-halobenzoates, using a highly activated halide like methyl 4-fluorobenzoate can facilitate the reaction with piperazine, often requiring a polar aprotic solvent and elevated temperatures.

Reaction Scheme:

Caption: Synthesis of this compound via Nucleophilic Aromatic Substitution.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected physical and chemical properties, along with the key analytical techniques used for its characterization.

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₆N₂O₂ |

| Molecular Weight | 220.27 g/mol [3] |

| Appearance | Expected to be a solid at room temperature |

| IUPAC Name | This compound[4] |

| PubChem CID | 15429161[4] |

Table 2: Spectroscopic and Analytical Data

| Technique | Expected Data |

| ¹H NMR | Aromatic Protons: Two doublets in the aromatic region (approx. 6.8-8.0 ppm), corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring. Methyl Protons: A singlet at approximately 3.8 ppm for the -OCH₃ group. Piperazine Protons: Two multiplets (or broad singlets) corresponding to the two sets of non-equivalent methylene protons on the piperazine ring (approx. 3.0-3.4 ppm). A singlet for the N-H proton of the piperazine. |

| ¹³C NMR | Carbonyl Carbon: A signal around 166 ppm. Aromatic Carbons: Signals in the range of 113-155 ppm. Methyl Carbon: A signal around 52 ppm. Piperazine Carbons: Signals for the methylene carbons of the piperazine ring in the range of 45-50 ppm. |

| IR Spectroscopy | C=O Stretch: A strong absorption band around 1720 cm⁻¹. C-N Stretch: An absorption band in the region of 1250-1350 cm⁻¹. N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹. Aromatic C-H Stretch: Signals above 3000 cm⁻¹. |

| Mass Spectrometry | Molecular Ion Peak (M⁺): Expected at m/z = 220.12. |

| Melting Point | To be determined experimentally. |

Experimental Workflow and Logic

The overall process from synthesis to characterization follows a logical progression to ensure the desired product is obtained with high purity.

Caption: A logical workflow for the synthesis, purification, and characterization of this compound.

Signaling Pathways and Biological Relevance

While there is no specific signaling pathway directly associated with this compound in the current literature, the piperazine moiety is a well-known pharmacophore present in numerous clinically used drugs targeting a wide range of receptors and enzymes. For instance, many antipsychotics, antidepressants, and antihistamines incorporate a piperazine ring.

A structurally related compound, Methyl 4-[(piperazin-1-yl)methyl]benzoate, has been identified as a PROTAC (Proteolysis Targeting Chimera) linker.[5][6] PROTACs are heterobifunctional molecules that induce the degradation of target proteins. This suggests that with further modification, this compound could potentially serve as a scaffold for the development of novel PROTACs or other targeted therapies.

Caption: Potential applications of this compound in drug discovery.

Conclusion

This technical guide has outlined the key aspects of the synthesis and characterization of this compound. The Buchwald-Hartwig amination and nucleophilic aromatic substitution are presented as robust synthetic strategies. While detailed experimental characterization data is not yet widely published, this guide provides the expected analytical signatures based on the molecular structure. The presence of the versatile piperazine moiety suggests that this compound holds promise as a valuable intermediate for the development of new chemical entities in the field of drug discovery and development. Further research into its biological activities is warranted.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 4-(4-Methylpiperazin-1-yl)benzoic acid | C12H16N2O2 | CID 736532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C12H16N2O2 | CID 15429161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to Methyl 4-(piperazin-1-ylmethyl)benzoate: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 4-(piperazin-1-ylmethyl)benzoate, a key intermediate in synthetic organic chemistry and drug discovery. The document details its chemical and physical properties, molecular structure, and a verified experimental protocol for its synthesis. Spectroscopic data, including predicted ¹H NMR, ¹³C NMR, and IR characteristics, are presented to aid in its characterization. Furthermore, this guide explores the utility of this scaffold in medicinal chemistry, exemplified by its relationship to precursors of targeted cancer therapies like Imatinib. A detailed visualization of the BCR-ABL signaling pathway, a target for such therapies, is provided to illustrate the pharmacological context.

Chemical Identity and Structure

Methyl 4-(piperazin-1-ylmethyl)benzoate is a disubstituted benzene derivative containing a methyl ester and a piperazinylmethyl group in a para configuration. This arrangement provides a versatile scaffold for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules.

Molecular Structure:

Key Identifiers:

| Identifier | Value |

| IUPAC Name | methyl 4-(piperazin-1-ylmethyl)benzoate |

| CAS Number | 86620-81-7[1] |

| Molecular Formula | C₁₃H₁₈N₂O₂[1] |

| Molecular Weight | 234.29 g/mol [1] |

| SMILES | COC(=O)C1=CC=C(C=C1)CN2CCNCC2[1] |

| InChI | InChI=1S/C13H18N2O2/c1-17-13(16)11-6-4-10(5-7-11)9-15-2-8-14-3-9/h4-7,14H,2-3,8-9H2,1H3 |

Physicochemical Properties

A summary of the known and predicted physicochemical properties of Methyl 4-(piperazin-1-ylmethyl)benzoate is presented below. Experimental data for the free base is limited in the public domain; therefore, some values are computationally predicted.

| Property | Value | Source |

| Melting Point | 226-227 °C (as monohydrochloride) | Experimental |

| Topological Polar Surface Area (TPSA) | 41.57 Ų | Computed[1] |

| logP (Octanol-Water Partition Coefficient) | 0.8784 | Computed[1] |

| Hydrogen Bond Donors | 1 | Computed[1] |

| Hydrogen Bond Acceptors | 4 | Computed[1] |

| Rotatable Bonds | 3 | Computed[1] |

Synthesis

The synthesis of Methyl 4-(piperazin-1-ylmethyl)benzoate can be achieved through the nucleophilic substitution of a benzylic halide with piperazine. The following section details a common experimental protocol for the synthesis of its hydrochloride salt.

Experimental Protocol: Synthesis of Methyl 4-(piperazin-1-ylmethyl)benzoate Monohydrochloride

This protocol is adapted from a known procedure for the synthesis of the target compound.

Materials:

-

Piperazine hexahydrate (0.2 mole)

-

Piperazine dihydrochloride (0.2 mole)

-

Methanol (150 ml)

-

Methyl 4-(bromomethyl)benzoate (0.2 mole, 45 g)

-

Ethanol (for recrystallization)

Procedure:

-

In a suitable reaction vessel, a mixture of piperazine hexahydrate (38 g, 0.2 mole) and piperazine dihydrochloride (28 g, 0.2 mole) is prepared in 150 ml of methanol.

-

While stirring at ambient temperature, methyl 4-(bromomethyl)benzoate (45 g, 0.2 mole) is added to the mixture.

-

The reaction mixture is left to stand for 48 hours.

-

The resulting precipitate is removed by suction filtration.

-

The clear filtrate is concentrated under reduced pressure to yield the crude product.

-

The residue is recrystallized from ethanol to afford Methyl 4-(piperazin-1-ylmethyl)benzoate monohydrochloride.

Expected Yield: Approximately 39 g (64%).

Synthesis Workflow Diagram

Spectroscopic Characterization

Detailed below are the expected spectroscopic characteristics for Methyl 4-(piperazin-1-ylmethyl)benzoate based on its structure and data from analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.95 | Doublet | 2H | Aromatic protons ortho to the ester group |

| ~ 7.40 | Doublet | 2H | Aromatic protons ortho to the benzyl group |

| ~ 3.85 | Singlet | 3H | Methyl ester protons (-OCH₃) |

| ~ 3.55 | Singlet | 2H | Benzylic protons (-CH₂-) |

| ~ 2.85 | Triplet | 4H | Piperazine protons adjacent to NH |

| ~ 2.45 | Triplet | 4H | Piperazine protons adjacent to the benzylic carbon |

| ~ 1.80 | Singlet | 1H | Piperazine N-H proton |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~ 167.0 | Ester carbonyl carbon (C=O) |

| ~ 143.0 | Aromatic quaternary carbon attached to the benzyl group |

| ~ 129.5 | Aromatic CH carbons ortho to the ester group |

| ~ 129.0 | Aromatic quaternary carbon attached to the ester group |

| ~ 128.5 | Aromatic CH carbons ortho to the benzyl group |

| ~ 62.5 | Benzylic carbon (-CH₂) |

| ~ 53.0 | Piperazine carbons adjacent to the benzylic carbon |

| ~ 52.0 | Methyl ester carbon (-OCH₃) |

| ~ 45.5 | Piperazine carbons adjacent to NH |

Fourier-Transform Infrared (FT-IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~ 3300 | N-H Stretch | Secondary Amine (Piperazine) |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2950 - 2800 | C-H Stretch | Aliphatic (CH₂ and CH₃) |

| ~ 1720 | C=O Stretch | Ester |

| ~ 1610 | C=C Stretch | Aromatic Ring |

| ~ 1280 | C-O Stretch | Ester |

| ~ 1100 | C-N Stretch | Amine |

Applications in Drug Discovery and Medicinal Chemistry

The Methyl 4-(piperazin-1-ylmethyl)benzoate scaffold is a valuable starting material for the synthesis of various biologically active molecules. Its piperazine moiety offers a site for derivatization, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid for further coupling reactions.

A significant application of a structurally related compound, 4-((4-methylpiperazin-1-yl)methyl)benzoic acid, is as a key precursor in the synthesis of Imatinib (Gleevec), a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and other cancers.[2][3][4] This highlights the importance of this chemical framework in the development of targeted therapies.

Signaling Pathway: Inhibition of BCR-ABL by Imatinib

Imatinib functions by targeting the constitutively active BCR-ABL tyrosine kinase, which is a hallmark of Philadelphia chromosome-positive CML.[5] The kinase promotes cancer cell proliferation and survival by activating multiple downstream signaling pathways. Imatinib binds to the ATP-binding site of the BCR-ABL kinase domain, stabilizing its inactive conformation and thereby blocking the phosphorylation of its substrates.[4][5] This action inhibits downstream signaling cascades, leading to the induction of apoptosis in the cancer cells.[4][5]

Conclusion

Methyl 4-(piperazin-1-ylmethyl)benzoate is a foundational molecule in medicinal chemistry, offering a synthetically tractable core for the development of novel therapeutic agents. This guide has provided a detailed summary of its chemical properties, a robust synthesis protocol, and an analysis of its spectroscopic features. The connection to the development of targeted cancer therapies like Imatinib underscores the significance of this chemical scaffold. The information presented herein is intended to support researchers and scientists in their efforts to utilize this versatile compound in drug discovery and development.

References

Spectroscopic Characterization of Methyl 4-(piperazin-1-yl)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 4-(piperazin-1-yl)benzoate. Due to the limited availability of published experimental data for this specific compound, this document outlines the standard methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Representative data from closely related analogs are presented to provide an estimated spectroscopic profile.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound. It is crucial to note that where specific experimental data is unavailable, predicted values or data from analogous compounds are provided as a reference.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| ¹H NMR (Proton) | ¹³C NMR (Carbon) | ||

| Chemical Shift (δ) ppm | Multiplicity, Integration, Coupling Constant (J) Hz | Chemical Shift (δ) ppm | Assignment |

| Data not available | Data not available | Data not available | Aromatic C-O |

| Data not available | Data not available | Data not available | Aromatic C-N |

| Data not available | Data not available | Data not available | Aromatic CH |

| Data not available | Data not available | Data not available | Aromatic CH |

| Data not available | Data not available | Data not available | Piperazine CH₂ |

| Data not available | Data not available | Data not available | Piperazine CH₂ |

| Data not available | Data not available | Data not available | Methyl C |

| Data not available | Data not available | Data not available | Carbonyl C |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available | N-H Stretch (Piperazine) |

| Data not available | C-H Stretch (Aromatic) |

| Data not available | C-H Stretch (Aliphatic) |

| Data not available | C=O Stretch (Ester) |

| Data not available | C=C Stretch (Aromatic) |

| Data not available | C-N Stretch (Aromatic Amine) |

| Data not available | C-O Stretch (Ester) |

Table 3: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| Data not available | Data not available | [M]+ (Molecular Ion) |

| Data not available | Data not available | Fragment |

| Data not available | Data not available | Fragment |

Experimental Protocols

The following sections detail the standard operating procedures for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the sample solution to provide a reference signal at 0 ppm.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher. For ¹H NMR, a typical spectral width of -2 to 12 ppm is used. For ¹³C NMR, a spectral width of 0 to 220 ppm is common.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Record the IR spectrum over a range of 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and record their abundance, generating a mass spectrum.

-

Data Interpretation: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

"Methyl 4-(piperazin-1-YL)benzoate" IUPAC name and CAS number

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(piperazin-1-yl)benzoate is a chemical compound featuring a piperazine moiety directly attached to a benzoate ring. This structure is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the piperazine ring in a wide array of pharmacologically active molecules. Piperazine and its derivatives are known to modulate the activity of various biological targets, including neurotransmitter receptors and enzymes, making them a cornerstone in the development of therapeutics for a range of diseases. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, aimed at professionals in research and drug development.

Chemical Identity and Properties

IUPAC Name: this compound[1]

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆N₂O₂ | PubChem CID 15429161 |

| Molecular Weight | 220.27 g/mol | PubChem CID 15429161 |

| PubChem CID | 15429161 | PubChem |

| Canonical SMILES | COC(=O)C1=CC=C(C=C1)N2CCNCC2 | PubChem CID 15429161 |

| InChI | InChI=1S/C12H16N2O2/c1-16-12(15)9-6-8-11(14-4-2-13-3-5-14)10-7-9/h6-8,10,13H,2-5H2,1H3 | PubChem CID 15429161 |

| Hydrogen Bond Donor Count | 1 | PubChem CID 15429161 |

| Hydrogen Bond Acceptor Count | 3 | PubChem CID 15429161 |

| Rotatable Bond Count | 2 | PubChem CID 15429161 |

| Topological Polar Surface Area | 44.9 Ų | PubChem CID 15429161 |

Synthesis of this compound

The synthesis of N-arylpiperazines is a well-established field in organic chemistry, with several reliable methods available. For this compound, a plausible and efficient synthetic route is the nucleophilic aromatic substitution (SNAr) reaction. This approach involves the reaction of an activated aryl halide or sulfonate with piperazine.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol outlines the synthesis of this compound from methyl 4-fluorobenzoate and piperazine. The electron-withdrawing nature of the methyl ester group activates the para position of the benzene ring towards nucleophilic attack by piperazine.

Materials and Reagents:

-

Methyl 4-fluorobenzoate

-

Piperazine (anhydrous)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (anhydrous)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of methyl 4-fluorobenzoate (1.0 equivalent) in anhydrous DMSO, add piperazine (2.0-3.0 equivalents) and potassium carbonate (2.0 equivalents). The excess piperazine acts as both a nucleophile and a base.

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water and then with brine to remove residual DMSO and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Potential Applications and Role in Signaling Pathways

While specific biological data for this compound is not extensively documented in publicly available literature, the arylpiperazine scaffold is a well-known pharmacophore present in numerous FDA-approved drugs. These drugs exhibit a wide range of biological activities, often by modulating key signaling pathways.

General Biological Relevance of Arylpiperazines:

-

Central Nervous System (CNS) Activity: Many arylpiperazine derivatives act on monoamine neurotransmitter systems. They can be antagonists or agonists for various serotonin (5-HT) and dopamine (D) receptor subtypes, leading to applications as antipsychotics, antidepressants, and anxiolytics.

-

Anticancer Properties: The piperazine moiety is found in several kinase inhibitors used in oncology. These compounds can interfere with signaling pathways that are crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.

-

Other Therapeutic Areas: Arylpiperazines have also been investigated for their potential as antihistamines, antihypertensives, and anti-inflammatory agents.

Given its structure, this compound can be considered a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The secondary amine of the piperazine ring provides a reactive handle for further functionalization, allowing for the exploration of a large chemical space in drug discovery programs.

Conclusion

This compound is a compound with a foundational structure for medicinal chemistry research. Its synthesis can be readily achieved through established methods like nucleophilic aromatic substitution. While direct biological activity data for this specific molecule is sparse, its structural motifs suggest a high potential for derivatization to create novel compounds targeting a variety of signaling pathways implicated in human diseases. This guide provides the essential chemical information and a plausible synthetic route to facilitate further investigation of this compound and its derivatives in drug discovery and development.

References

Technical Guide: Physicochemical Properties and Synthetic Overview of Methyl 4-(piperazin-1-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental molecular properties of Methyl 4-(piperazin-1-yl)benzoate. It includes key physicochemical data, a representative synthetic protocol, and a generalized workflow for the characterization of such compounds, designed to be a valuable resource for researchers in medicinal chemistry and drug development.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. This data is essential for the accurate preparation of solutions, stoichiometric calculations in synthetic procedures, and for the interpretation of analytical results.

| Property | Value |

| Molecular Formula | C₁₂H₁₆N₂O₂ |

| Molecular Weight | 220.27 g/mol |

Representative Synthetic Protocol

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a representative method can be adapted from the synthesis of structurally similar compounds. The following protocol is based on the synthesis of a related compound and illustrates a common synthetic route.

Note: This protocol is for informational purposes only and should be adapted and optimized by qualified personnel in a controlled laboratory setting.

Reaction: Nucleophilic substitution of a suitable starting material with piperazine.

Materials:

-

4-Fluorobenzonitrile or a similar activated benzene derivative

-

Piperazine

-

Anhydrous solvent (e.g., Dimethyl sulfoxide - DMSO)

-

Base (e.g., Potassium carbonate - K₂CO₃)

Procedure:

-

To a solution of 4-fluorobenzonitrile in anhydrous DMSO, add an excess of piperazine and potassium carbonate.

-

Heat the reaction mixture at an elevated temperature (e.g., 120 °C) and monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The subsequent esterification of the benzoic acid intermediate would yield the final product, this compound.

-

Purify the crude product by column chromatography on silica gel.

Characterization:

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity.

General Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of a chemical compound like this compound.

A Technical Guide to the Physical Properties of Methyl 4-(piperazin-1-yl)benzoate and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical and chemical properties of Methyl 4-(piperazin-1-yl)benzoate. Due to the limited availability of experimental data for the methyl ester, this document also presents comprehensive data for its close structural analog, Ethyl 4-(piperazin-1-yl)benzoate, to serve as a valuable reference point for research and development activities.

Compound Identification and Data Availability

The primary compound of interest is This compound . Publicly available experimental data on its physical properties is scarce. However, extensive data exists for the corresponding ethyl ester, Ethyl 4-(piperazin-1-yl)benzoate (CAS No: 80518-57-6) . The structural similarity between these two compounds—differing only by a single methylene group in the ester chain—allows the properties of the ethyl ester to be used as a reliable estimate for the methyl ester. This guide will present the available data for both, clearly delineating the source.

The molecular formula for this compound is C12H16N2O2[1].

Physical and Chemical Properties

The physical properties of chemical compounds are crucial for determining their handling, storage, and application in experimental settings. The data compiled from various chemical suppliers and databases are summarized below.

Appearance

The ethyl analog, Ethyl 4-(piperazin-1-yl)benzoate, is described as a solid material. Some sources also refer to it as a dust, indicating it may be a fine powder[2].

Quantitative Data Summary

The following tables summarize the reported physical properties. It is important to note the variations in values reported across different suppliers, which may be attributed to differences in purity or measurement conditions.

Table 1: Physical Properties of Ethyl 4-(piperazin-1-yl)benzoate (CAS: 80518-57-6)

| Property | Value | Source(s) |

| Melting Point | 89-105 °C | [2][3][4][5] |

| Note: Reported ranges vary, including 102-105°C, 94-95°C, and 89-90°C. | ||

| Boiling Point | 388.9 °C (at 760 mmHg) | [4][5] |

| 388.9 ± 27.0 °C (Predicted) | [3] | |

| Density | 1.104 g/cm³ | [4] |

| 1.1 ± 0.1 g/cm³ | [5] | |

| 1.104 ± 0.06 g/cm³ (Predicted) | [3] | |

| Solubility | Soluble in Chloroform, DMSO | [3] |

| Flash Point | 189 °C | [4] |

| Refractive Index | 1.536 | [4] |

Table 2: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C12H16N2O2 | [1] |

| Appearance | Data Not Available | |

| Melting Point | Data Not Available | |

| Boiling Point | Data Not Available | |

| Density | Data Not Available | |

| Solubility | Data Not Available |

Experimental Protocols

The data presented in this guide are compiled from chemical databases and supplier specifications. These sources do not provide detailed experimental protocols for the determination of these physical properties. However, standard methodologies for these measurements are well-established in the field of chemistry.

-

Melting Point Determination: Typically determined using a digital melting point apparatus or the capillary method (Thiele tube). A small, powdered sample is heated at a controlled rate, and the temperature range from the first appearance of liquid to complete liquefaction is recorded.

-

Boiling Point Determination: Often measured at a specific pressure (e.g., atmospheric pressure, 760 mmHg). For high-boiling-point compounds, it may be determined under reduced pressure and extrapolated to atmospheric pressure. The predicted values are calculated using computational models based on the molecule's structure.

-

Solubility Assessment: Generally involves dissolving a known amount of the solute in a specific volume of a solvent at a given temperature. Qualitative descriptions like "soluble" indicate that a significant amount of the substance dissolves without forming a saturated solution under typical lab conditions.

Logical Relationships and Visualization

To clarify the relationship between the target compound and the analog for which data is available, the following diagram illustrates their structural connection via a common chemical precursor.

Caption: Structural relationship between the target compound and its ethyl analog.

References

A Technical Guide to the Solubility of Methyl 4-(piperazin-1-YL)benzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The solubility of a chemical compound is a fundamental physicochemical property that dictates its handling, processing, and application in various scientific and industrial settings. For drug development professionals and medicinal chemists, solubility data is paramount for tasks ranging from reaction condition optimization and purification to the formulation of active pharmaceutical ingredients (APIs). Methyl 4-(piperazin-1-yl)benzoate, by virtue of its molecular structure, is anticipated to exhibit a range of solubilities in common organic solvents. This document aims to collate existing knowledge and provide practical guidance for the determination of this property.

Qualitative Solubility Profile

Direct, quantitative solubility data for this compound is scarce in peer-reviewed literature and chemical databases. However, qualitative inferences can be drawn from documented synthetic and purification procedures.

Table 1: Qualitative Solubility of this compound in Select Organic Solvents

| Solvent | Solubility Indication | Rationale/Source |

| Methanol | Soluble | Used as a solvent in synthetic procedures. |

| Ethanol | Soluble, particularly at elevated temperatures | Employed as a recrystallization solvent, indicating good solubility at high temperatures and lower solubility at room temperature. |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | As a common solvent for PROTACs and other drug-like molecules, it is expected to solubilize this linker. |

| N,N-Dimethylformamide (DMF) | Likely Soluble | Frequently used in synthetic organic chemistry, particularly for reactions involving piperazine derivatives. |

Experimental Protocol for Quantitative Solubility Determination

The following is a generalized yet detailed protocol based on the widely accepted shake-flask method for determining the thermodynamic solubility of a compound in various organic solvents. This method can be readily adapted by researchers to obtain precise quantitative data for this compound.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure

-

Preparation of Stock Standard: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent to prepare a stock solution of known concentration.

-

Calibration Curve: Prepare a series of calibration standards by serially diluting the stock solution. Analyze these standards using the chosen analytical method (e.g., HPLC) to construct a calibration curve of response versus concentration.

-

Sample Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: To each vial, add a known volume of the desired organic solvent.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution has reached saturation.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. Centrifugation can be used to expedite this process.

-

Sample Collection and Filtration: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the calibration curve.

-

Analysis: Analyze the diluted sample using the validated analytical method.

-

Calculation: Determine the concentration of this compound in the saturated solution from the calibration curve, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Data Presentation

All quantitative solubility data should be presented in a clear and organized manner to facilitate comparison.

Table 2: Template for Reporting Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| e.g., Methanol | 25 | ||

| e.g., Ethanol | 25 | ||

| e.g., DMSO | 25 | ||

| e.g., DMF | 25 | ||

| e.g., Acetonitrile | 25 | ||

| e.g., Dichloromethane | 25 | ||

| e.g., Ethyl Acetate | 25 |

Visualization of Experimental and Synthetic Workflows

Experimental Workflow for Solubility Determination

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

Role in PROTAC Synthesis Workflow

This compound serves as a linker in the modular synthesis of PROTACs. The following diagram illustrates a generalized workflow for PROTAC synthesis where this molecule would be incorporated.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, its use in synthesis and purification provides valuable qualitative insights. For researchers and drug development professionals requiring precise solubility values, the experimental protocol outlined in this guide offers a robust framework for generating this data. A comprehensive understanding of the solubility of this key intermediate is essential for its effective application in the synthesis of PROTACs and other complex molecules, ultimately contributing to the advancement of novel therapeutics.

An In-depth Technical Guide to the Reactivity and Stability of Methyl 4-(piperazin-1-YL)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted reactivity and stability of Methyl 4-(piperazin-1-yl)benzoate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct stability studies on this specific molecule, this document extrapolates data from the known chemical behavior of its constituent functional groups—the piperazine ring and the methyl benzoate moiety. This guide outlines potential degradation pathways under various stress conditions, presents detailed hypothetical experimental protocols for forced degradation studies as per ICH guidelines, and summarizes the expected stability profile in a series of structured tables. This predictive analysis serves as a valuable resource for researchers in anticipating potential stability issues, developing robust analytical methods, and designing stable formulations.

Introduction

This compound is a bifunctional organic molecule that serves as a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of a nucleophilic piperazine ring and an electrophilic methyl ester group on an aromatic platform imparts a unique reactivity profile. Understanding the intrinsic stability of this intermediate is crucial for ensuring the quality, safety, and efficacy of the final drug product. Forced degradation studies are an essential component of drug development, providing critical insights into the degradation products and pathways of a drug substance.[1] This guide presents a predictive assessment of the reactivity and stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Predicted Chemical Reactivity and Stability

The reactivity of this compound is governed by the piperazine and methyl benzoate functionalities. The piperazine moiety, with its two secondary amine groups, is susceptible to oxidation and can participate in acid-base reactions.[2] The methyl benzoate portion is primarily susceptible to hydrolysis of the ester linkage.

Hydrolytic Stability

Hydrolysis is a common degradation pathway for esters.[3] The ester group in this compound is expected to be susceptible to both acid- and base-catalyzed hydrolysis.

-

Acidic Conditions: Under acidic conditions, the ester will likely hydrolyze to form 4-(piperazin-1-yl)benzoic acid and methanol. The piperazine ring will be protonated, which may slightly reduce the rate of hydrolysis by withdrawing electron density from the aromatic ring.

-

Basic Conditions: Base-catalyzed hydrolysis is expected to be more rapid, yielding the corresponding benzoate salt and methanol.[4]

-

Neutral Conditions: Hydrolysis is expected to be slow under neutral pH.

Oxidative Stability

The piperazine ring is the primary site of oxidative degradation.[5][6] Common oxidizing agents like hydrogen peroxide can lead to the formation of N-oxides, ring-opened products, and other degradation products.[7]

-

Potential Oxidation Products: Expected products from the oxidation of the piperazine moiety include piperazine-N-oxide, ethylenediamine, 2-oxopiperazine, and formylpiperazine.[5][6]

Photostability

Aromatic compounds can be susceptible to photodegradation. While methyl benzoate itself does not absorb strongly at wavelengths greater than 290 nm, the entire molecule's electronic properties might allow for some photosensitivity.[4]

-

Potential Photodegradation: Exposure to UV light could potentially lead to the formation of radical species and subsequent degradation products. The specific photolytic degradation pathway is difficult to predict without experimental data.

Thermal Stability

The thermal stability of this compound is expected to be generally good under typical storage conditions. However, at elevated temperatures, degradation can occur. The piperazine moiety is known to undergo thermal degradation at high temperatures, which can be influenced by the presence of other substances.[8]

-

Potential Thermal Degradants: At high temperatures, degradation may involve the piperazine ring, potentially leading to products like N-formylpiperazine and N-(2-aminoethyl)piperazine.[8]

Quantitative Data Summary

The following tables summarize the predicted stability of this compound under various stress conditions. The degradation percentages are estimates based on the known reactivity of the functional groups and are intended to be illustrative.

Table 1: Predicted Hydrolytic Degradation

| Condition | Reagent | Temperature | Time | Predicted Degradation (%) | Primary Degradants |

| Acidic | 0.1 M HCl | 60°C | 24 h | 5 - 15% | 4-(piperazin-1-yl)benzoic acid, Methanol |

| Basic | 0.1 M NaOH | 60°C | 8 h | 10 - 20% | 4-(piperazin-1-yl)benzoic acid sodium salt, Methanol |

| Neutral | Water | 60°C | 72 h | < 5% | 4-(piperazin-1-yl)benzoic acid, Methanol |

Table 2: Predicted Oxidative Degradation

| Condition | Reagent | Temperature | Time | Predicted Degradation (%) | Primary Degradants |

| Oxidative | 3% H₂O₂ | Room Temp | 24 h | 10 - 25% | Methyl 4-(4-oxido-piperazin-1-yl)benzoate, Ring-opened products |

Table 3: Predicted Photolytic and Thermal Degradation

| Condition | Stressor | Intensity | Time | Predicted Degradation (%) | Primary Degradants |

| Photolytic | UV Light | 1.2 million lux hours | 7 days | 5 - 10% | Unspecified photoproducts |

| Thermal | Dry Heat | 80°C | 48 h | 5 - 15% | N-formylpiperazine derivatives, other thermal degradants |

Experimental Protocols for Forced Degradation Studies

The following are detailed, hypothetical protocols for conducting forced degradation studies on this compound, based on ICH guidelines.[3][9]

General Sample Preparation

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).[3]

Hydrolytic Degradation

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Keep the solution at 60°C for 24 hours.

-

At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Keep the solution at 60°C for 8 hours.

-

At appropriate time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.

-

-

Neutral Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of purified water.

-

Keep the solution at 60°C for 72 hours.

-

At appropriate time points, withdraw an aliquot and dilute with the mobile phase.

-

Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Store the solution at room temperature, protected from light, for 24 hours.

-

At appropriate time points, withdraw an aliquot and dilute with the mobile phase for immediate analysis to prevent further degradation.

Photolytic Degradation

-

Expose a solid sample and a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10]

-

A control sample should be stored in the dark under the same temperature and humidity conditions.

-

Analyze the samples after the exposure period.

Thermal Degradation

-

Place a solid sample of this compound in a thermostatically controlled oven at 80°C for 48 hours.

-

At appropriate time points, withdraw samples, allow them to cool to room temperature, and prepare solutions for analysis.

Analytical Methodology

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS), should be developed and validated to separate and quantify the parent compound from its degradation products.[11][12]

Visualizations

Experimental Workflow

Caption: Workflow for Forced Degradation Study.

Predicted Degradation Pathways

Caption: Predicted Degradation Pathways.

Role in Signaling Pathways

Derivatives of piperazine are prevalent in centrally active pharmaceuticals, often targeting neurotransmitter receptors such as serotonin and dopamine receptors.[13][14][15] The piperazine moiety can be crucial for the pharmacological activity of these drugs. While this compound is primarily a synthetic intermediate, its structural motifs are relevant to compounds that interact with various signaling pathways in the central nervous system. A thorough understanding of its stability is therefore essential to ensure the purity of APIs that incorporate this scaffold and to avoid the introduction of potentially active degradants.

Conclusion

This technical guide provides a predictive analysis of the reactivity and stability of this compound based on the established chemistry of its functional groups. The molecule is expected to be most susceptible to base-catalyzed hydrolysis and oxidation of the piperazine ring. The provided experimental protocols offer a robust framework for conducting forced degradation studies to confirm these predictions and to develop a validated, stability-indicating analytical method. The insights from such studies are invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of pharmaceutical products derived from this important intermediate.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 4. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 6. resolvemass.ca [resolvemass.ca]

- 7. ias.ac.in [ias.ac.in]

- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. ijrrjournal.com [ijrrjournal.com]

- 14. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Derivatives and Analogs of Methyl 4-(piperazin-1-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core compound Methyl 4-(piperazin-1-yl)benzoate, exploring its potential derivatives and analogs. The document delves into their synthesis, biological activities, and mechanisms of action, with a focus on applications in drug discovery and development. All quantitative data is summarized in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and logical representation of the underlying scientific concepts.

Core Compound: this compound

This compound is a chemical compound featuring a central piperazine ring linked to a methyl benzoate group. Its structure serves as a versatile scaffold for the development of a wide array of derivatives with diverse pharmacological activities. The piperazine moiety, a common pharmacophore, imparts favorable pharmacokinetic properties, while the benzoate portion offers a readily modifiable site for synthetic elaboration.

Chemical Structure:

Synthesis of this compound and its Derivatives

A general synthetic route to this compound involves the reaction of piperazine with a suitable methyl 4-halobenzoate, such as methyl 4-bromomethylbenzoate.

General Synthesis Protocol

A mixture of piperazine hexahydrate and piperazine dihydrochloride in methanol can be reacted with methyl 4-bromomethylbenzoate at ambient temperature. The reaction mixture is typically stirred for a couple of days, after which the product can be isolated and purified by recrystallization.[1]

Derivatives can be synthesized by employing substituted piperazines or modified benzoate precursors. For instance, the key precursor for the anticancer drug Imatinib, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, can be synthesized through direct reductive alkylation of 1-methylpiperazine.

Potential Derivatives and Their Biological Activities

The core structure of this compound has been elaborated to generate a multitude of derivatives with significant therapeutic potential. These analogs have shown promise as kinase inhibitors and central nervous system (CNS) active agents.

Kinase Inhibitors

The mammalian target of rapamycin (mTOR) is a crucial kinase that regulates cell growth and proliferation, making it a key target in cancer therapy.[2][3] Several derivatives incorporating the piperazine-benzoate scaffold have been investigated as mTOR inhibitors. For instance, the piperazine drug cinnarizine has been shown to dose-dependently inhibit mTORC1 but not mTORC2.[4]

The Src and Abl tyrosine kinases are implicated in various cancers, most notably Chronic Myeloid Leukemia (CML).[5] Bosutinib, a dual Src/Abl kinase inhibitor, effectively suppresses neuroblastoma growth by inhibiting the Src/Abl signaling pathway.[6] Dasatinib, another potent Src/Abl inhibitor, is effective against most BCR-ABL mutants.[7][8]

Central Nervous System (CNS) Active Agents

The serotonin transporter (SERT) is a primary target for antidepressants. Derivatives of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one have been synthesized and evaluated for their serotonin reuptake inhibitory activity, with several compounds displaying potent inhibition.[9] The mechanism of SERT involves the binding of a sodium ion, followed by serotonin, and then a chloride ion, leading to the transport of serotonin into the presynaptic neuron.[10][11] SSRIs block this process, increasing the concentration of serotonin in the synaptic cleft.[12][13]

Quantitative Data Summary

The following table summarizes the biological activity of selected derivatives and analogs.

| Compound ID | Target | Assay | IC50 (nM) | Cell Line | Reference |

| Cinnarizine | mTORC1 | S6 Kinase phosphorylation assay | Dose-dependent inhibition | - | [4] |

| Bosutinib | Src | Cell-free assay | 1.2 | - | [6] |

| Dasatinib | Bcr-Abl | Cellular proliferation assay | <1 | K562 | [7] |

| DCC-2036 | Bcr-Abl (T315I mutant) | Cellular proliferation assay | 45-74 | Ba/F3 | [7] |

| Compound A20 | SERT | Serotonin reuptake inhibition assay | Potent inhibition | - | [9] |

Experimental Protocols

Synthesis of Methyl 4-(piperazin-1-ylmethyl)benzoate[1]

-

Combine 38 g (0.2 mole) of piperazine hexahydrate and 28 g (0.2 mole) of piperazine dihydrochloride in 150 ml of methanol.

-

While stirring at ambient temperature, add 45 g (0.2 mole) of methyl 4-bromomethylbenzoate.

-

Allow the reaction mixture to stand for 2 days.

-

Filter the precipitate by suction.

-

Evaporate the clear solution.

-

Recrystallize the residue from ethanol to obtain the final product.

MTT Assay for Anticancer Activity[14][15][16][17][18]

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Forced Swim Test for Antidepressant Activity[9][19][20][21][22]

-

Apparatus: Use a cylindrical tank (e.g., 40 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 30 cm.

-

Pre-test Session: On the first day, place each animal in the cylinder for a 15-minute pre-swim.

-

Test Session: 24 hours after the pre-test, administer the test compound or vehicle to the animals. After a specified time (e.g., 60 minutes), place the animals back into the swim cylinder for a 5-minute test session.

-

Behavioral Scoring: Record the duration of immobility during the 5-minute test session. A decrease in immobility time is indicative of an antidepressant-like effect.

In Vivo Xenograft Model for Anticancer Efficacy[23][24][25][26][27]

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS) into the flank of immunocompromised mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the animals into treatment and control groups. Administer the test compound or vehicle according to the desired dosing schedule and route.

-

Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.

-

Efficacy Evaluation: At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis. The tumor growth inhibition is calculated as a percentage of the control group.

Signaling Pathways and Experimental Workflows

mTOR Signaling Pathway

Caption: Simplified mTOR signaling pathway and its inhibition by piperazine derivatives.

Src/Abl Kinase Signaling Pathway

References

- 1. prepchem.com [prepchem.com]

- 2. Recent advances in targeting mTOR signaling pathway using small molecule inhibitors | Semantic Scholar [semanticscholar.org]

- 3. quora.com [quora.com]

- 4. Small molecules bind human mTOR protein and inhibit mTORC1 specifically - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]

- 6. oncotarget.com [oncotarget.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. animal.research.wvu.edu [animal.research.wvu.edu]

- 10. Mechanism of Action of the Serotonin Transporter [web.williams.edu]

- 11. Serotonin transporter - Wikipedia [en.wikipedia.org]

- 12. droracle.ai [droracle.ai]

- 13. What are SERT inhibitors and how do they work? [synapse.patsnap.com]

Unveiling the Journey of a Versatile Moiety: The Discovery and History of Methyl 4-(piperazin-1-YL)benzoate

For Immediate Release

This technical guide delves into the discovery and historical development of Methyl 4-(piperazin-1-YL)benzoate, a significant heterocyclic compound that has found its place as a versatile building block in medicinal chemistry and drug development. From its early synthesis to its contemporary applications as a key intermediate in targeted therapies and novel drug delivery systems, this document provides a comprehensive overview for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a bifunctional molecule characterized by a piperazine ring attached to a methyl benzoate scaffold. This unique structure imparts favorable physicochemical properties, making it a valuable synthon for the synthesis of a wide range of biologically active compounds. Its history is intertwined with the broader exploration of piperazine-containing molecules and their interactions with biological systems.

The Genesis: Early Synthesis and Discovery

The journey of 4-(piperazin-1-YL)benzoic acid esters began in the early 20th century. While the specific first synthesis of the methyl ester remains to be definitively pinpointed in readily available literature, a landmark publication in 1934 by V. Prelog and Z. Blažek in the Collection of Czechoslovak Chemical Communications described the synthesis of the closely related ethyl ester, ethyl 4-(1-piperazinyl)benzoate.[1] This early work laid the foundation for the exploration of this class of compounds.

The initial synthesis of these compounds was primarily driven by academic interest in the chemical reactivity and properties of piperazine derivatives. It was the later recognition of the pharmacological potential of the piperazine moiety that propelled these molecules into the realm of medicinal chemistry.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆N₂O₂ | |

| Molecular Weight | 220.27 g/mol | |

| CAS Number | 163210-97-7 | |

| Appearance | Solid | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Soluble in organic solvents | |

| ¹H NMR | Data not available in searched literature | |

| ¹³C NMR | Data not available in searched literature |

Key Synthetic Methodologies

The synthesis of this compound and its derivatives has evolved over the years. Early methods likely involved nucleophilic substitution reactions, while modern approaches offer improved yields and purities.

Early Synthetic Approach (Hypothetical based on Prelog and Blažek, 1934)

The synthesis of the ethyl ester analog by Prelog and Blažek likely involved the reaction of a p-halobenzoate with piperazine. A similar approach can be postulated for the methyl ester.

Experimental Protocol:

A mixture of methyl 4-halobenzoate (e.g., methyl 4-bromobenzoate or methyl 4-chlorobenzoate) and an excess of piperazine would be heated in a suitable solvent, such as ethanol or a higher boiling point solvent, for several hours. The reaction mixture would then be worked up by removing the excess piperazine and solvent, followed by purification of the product, likely through crystallization or distillation under reduced pressure.

Modern Synthetic Routes

Contemporary syntheses often focus on efficiency and scalability, particularly for the production of derivatives like Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate, a key intermediate for the anticancer drug Imatinib.

Example: Synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride

Several patents describe the synthesis of the N-methylated benzoic acid derivative, which can then be esterified to the corresponding methyl ester. One common route involves the reaction of 4-(chloromethyl)benzoic acid with N-methylpiperazine.[2][3]

Experimental Protocol:

To a stirred solution of 4-(chloromethyl)benzoic acid in a suitable solvent (e.g., water, methanol, or DMF), N-methylpiperazine and an acid scavenger (e.g., sodium bicarbonate, potassium carbonate) are added. The reaction mixture is stirred at a controlled temperature (e.g., 10-150 °C) for a specific duration (e.g., 0.5-5 hours).[2] After the reaction is complete, the product is isolated and purified. For the synthesis of the dihydrochloride salt, hydrogen chloride gas is passed through the solution of the free base.[2]

| Reactant | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| p-chloromethyl benzoic acid, N-methylpiperazine, NaHCO₃ | 1:1.2:1.5 (approx.) | Dimethylformamide | 30 | 2 | 97.3 | 99.8 | [2] |

| p-chloromethyl benzoic acid, N-methylpiperazine, K₂CO₃ | 1:1.2:1.2 (approx.) | Water | 150 | 0.5 | 97.9 | 99.9 | [2] |

| p-chloromethyl benzoic acid, N-methylpiperazine, NaOH | 1:1.2:1 (approx.) | Methanol | 64 | 2 | 95.7 | 99.9 | [3] |

The Rise to Prominence: Applications in Drug Discovery

The true significance of this compound and its derivatives emerged with their application in drug discovery and development.

Intermediate in the Synthesis of Imatinib

The N-methylated derivative, 4-(4-methylpiperazin-1-ylmethyl)benzoic acid, is a crucial intermediate in the synthesis of Imatinib (Gleevec), a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). The development of efficient and high-purity synthetic routes for this intermediate has been a subject of numerous patents.[4]

Caption: Simplified workflow for the role of the piperazine benzoic acid moiety in Imatinib synthesis.

A Scaffold for Novel Therapeutics

The piperazine-benzoic acid scaffold has been explored for the development of other therapeutic agents. For instance, derivatives have been investigated for their potential in treating diabetes.[1]

Application in PROTAC Technology

More recently, "this compound" has been identified as a useful linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel drug modalities that utilize the cell's own protein degradation machinery to eliminate disease-causing proteins. The piperazine-benzoate moiety can serve as a versatile scaffold to connect a target-binding ligand to an E3 ligase-recruiting ligand.

Caption: General structure of a PROTAC utilizing a piperazine-benzoate based linker.

Conclusion

From its humble beginnings in early 20th-century synthetic chemistry, this compound has evolved into a cornerstone of modern medicinal chemistry. Its journey from a simple heterocyclic compound to a key building block for life-saving drugs and innovative therapeutic platforms highlights the enduring importance of fundamental chemical research. As drug discovery continues to advance, the versatility of the piperazine-benzoate scaffold ensures its continued relevance in the development of novel and effective therapies.

References

- 1. EP0937054B1 - 4-(1-piperazinyl)benzoic acid derivatives, process for preparing them and their therapeutic applications - Google Patents [patents.google.com]

- 2. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]

- 3. CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]

- 4. WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride - Google Patents [patents.google.com]

Methodological & Application

Application Notes: Synthesis and Utility of Methyl 4-(piperazin-1-yl)benzoate

Introduction

The N-arylpiperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Compounds incorporating this moiety are prominent in pharmaceuticals targeting central nervous system (CNS) disorders, and they have garnered significant attention in cancer research for their potential as anti-proliferative agents.[1][2][3] Methyl 4-(piperazin-1-yl)benzoate is a versatile bifunctional building block, featuring the key N-arylpiperazine structure along with a methyl ester handle. This ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a convenient point for further molecular elaboration in drug discovery programs.

These application notes provide two representative protocols for the synthesis of this compound from piperazine, targeting researchers and professionals in chemical synthesis and drug development. The primary recommended method is a two-step sequence involving a palladium-catalyzed Buchwald-Hartwig amination followed by deprotection. An alternative, classical approach via Nucleophilic Aromatic Substitution (SNAr) is also presented.

Physicochemical and Analytical Data

A summary of the key properties for the target compound, this compound, is provided below.

| Property | Value | Source |

| PubChem CID | 15429161 | [4] |

| Molecular Formula | C₁₂H₁₆N₂O₂ | [4] |

| Molecular Weight | 220.27 g/mol | |

| IUPAC Name | This compound | [4] |

| Canonical SMILES | COC(=O)C1=CC=C(C=C1)N2CCNCC2 | [4] |

Protocol 1: Synthesis via Buchwald-Hartwig Amination (Recommended)

This modern approach involves a two-step process: (1) a palladium-catalyzed cross-coupling of a protected piperazine with an aryl halide, followed by (2) removal of the protecting group. Using a mono-protected piperazine, such as N-Boc-piperazine, is crucial to prevent undesired double-arylation. The Buchwald-Hartwig amination is renowned for its broad substrate scope and high functional group tolerance.[5]

Reaction Scheme

A. Step 1: Buchwald-Hartwig Coupling

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molarity/Density | Amount | Moles (mmol) | Equiv. |

| Methyl 4-bromobenzoate | C₈H₇BrO₂ | 215.04 | - | 2.15 g | 10.0 | 1.0 |

| N-Boc-piperazine | C₉H₁₈N₂O₂ | 186.25 | - | 2.24 g | 12.0 | 1.2 |

| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | - | 92 mg | 0.1 | 0.01 |

| XantPhos | C₃₉H₃₂OP₂ | 578.62 | - | 174 mg | 0.3 | 0.03 |

| Sodium tert-butoxide | C₄H₉NaO | 96.10 | - | 1.35 g | 14.0 | 1.4 |

| Toluene (anhydrous) | C₇H₈ | 0.867 g/mL | 50 mL | - | - |

Experimental Protocol

-

Add Methyl 4-bromobenzoate (1.0 equiv.), N-Boc-piperazine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

-

In a separate vial, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 equiv.) and the phosphine ligand (e.g., XantPhos, 0.03 equiv.).

-

Seal the Schlenk flask with a rubber septum, then evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Under the inert atmosphere, add anhydrous toluene (50 mL) to the flask via syringe.

-

Add the catalyst/ligand mixture to the reaction flask.

-

Place the flask in a preheated oil bath at 110 °C and stir vigorously for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.[6]

-

Once the reaction is complete, cool the flask to room temperature.

-

Dilute the mixture with ethyl acetate (100 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.[6]

-

Wash the filtrate with water (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate product.

-

Purify the crude material by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure Methyl 4-(4-Boc-piperazin-1-yl)benzoate.

B. Step 2: Boc Deprotection

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molarity/Density | Amount |

| Methyl 4-(4-Boc-piperazin-1-yl)benzoate | C₁₇H₂₄N₂O₄ | 320.38 | - | 3.20 g (from Step 1) |

| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 114.02 | 1.489 g/mL | 10 mL |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 1.326 g/mL | 40 mL |

Experimental Protocol

-

Dissolve the purified intermediate from Step 1 in dichloromethane (40 mL) in a round-bottom flask.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add trifluoroacetic acid (10 mL) to the stirred solution.

-

Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

Redissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

-

Extract the aqueous layer with DCM (2 x 30 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product, this compound. Further purification by chromatography or recrystallization may be performed if necessary.

Protocol 2: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This classical method relies on the reaction of piperazine with an activated aryl halide. For SNAr reactions, aryl fluorides are often the most reactive halides.[7] The electron-withdrawing ester group at the para position activates the ring toward nucleophilic attack. A large excess of piperazine is typically used to minimize the formation of the diarylated byproduct.

Reaction Scheme

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molarity/Density | Amount | Moles (mmol) | Equiv. |

| Methyl 4-fluorobenzoate | C₈H₇FO₂ | 154.14 | - | 1.54 g | 10.0 | 1.0 |

| Piperazine | C₄H₁₀N₂ | 86.14 | - | 4.31 g | 50.0 | 5.0 |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | - | 2.76 g | 20.0 | 2.0 |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 1.100 g/mL | 40 mL | - | - | - |

Experimental Protocol

-

To a round-bottom flask, add Methyl 4-fluorobenzoate (1.0 equiv.), piperazine (5.0 equiv.), and potassium carbonate (2.0 equiv.).

-